10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol
Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is a heterocyclic organic compound with the molecular formula C14H13NO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol typically involves the reaction of appropriate precursors under specific conditions. One common method is the reduction of 5H-dibenzo[b,f]azepine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is usually carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but with optimized conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve higher purity and yield in an industrial environment.
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically result in the formation of the corresponding amine derivatives.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for certain receptors. It has shown promise in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, particularly in the treatment of neurological disorders and as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
5H-Dibenzo[b,f]azepine: This compound is structurally similar but lacks the hydroxyl group at the 10-position.
Iminodibenzyl: Another name for the same compound, highlighting its imine and benzyl groups.
9,10-Dihydroacridine: A structurally related compound with a different arrangement of the benzene rings.
Uniqueness: 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol is unique due to its specific structural features, including the presence of the hydroxyl group at the 10-position, which influences its reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable compound in various applications.
Properties
IUPAC Name |
6,11-dihydro-5H-benzo[b][1]benzazepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,14-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKCAMZGRRHFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346309 | |
Record name | 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4014-77-1 | |
Record name | 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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